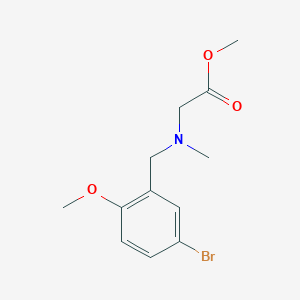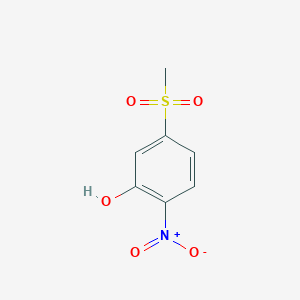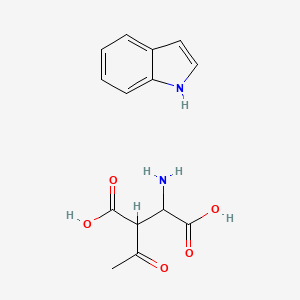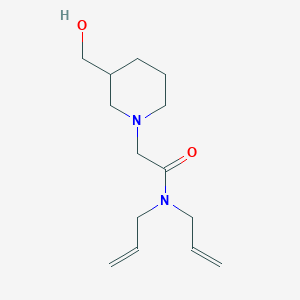
3-((4-Acetamidophenyl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Acetamidophenyl)thio)propanamide is an organic compound with the molecular formula C11H14N2O2S It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a thioether and a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Acetamidophenyl)thio)propanamide typically involves the reaction of 4-acetamidothiophenol with 3-chloropropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 4-acetamidothiophenol attacks the electrophilic carbon of 3-chloropropanamide, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Acetamidophenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Derivatives with different functional groups replacing the acetamido group
Applications De Recherche Scientifique
3-((4-Acetamidophenyl)thio)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((4-Acetamidophenyl)thio)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The acetamido group may facilitate binding to proteins or enzymes, while the thioether and propanamide groups could influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidothiophenol: Shares the acetamido and thiol groups but lacks the propanamide moiety.
3-Chloropropanamide: Contains the propanamide group but lacks the acetamido and thiol groups.
N-(4-Acetamidophenyl)propanamide: Similar structure but without the thioether linkage.
Uniqueness
3-((4-Acetamidophenyl)thio)propanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14N2O2S |
|---|---|
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
3-(4-acetamidophenyl)sulfanylpropanamide |
InChI |
InChI=1S/C11H14N2O2S/c1-8(14)13-9-2-4-10(5-3-9)16-7-6-11(12)15/h2-5H,6-7H2,1H3,(H2,12,15)(H,13,14) |
Clé InChI |
MKANUQWTANCBGX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)SCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















